N'-[(2-methoxyadamantan-2-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N'-[(2-methoxyadamantan-2-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound with a unique structure that combines an adamantane derivative with an isoxazole moiety
Scientific Research Applications
N'-[(2-methoxyadamantan-2-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(2-methoxyadamantan-2-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the methoxy group at the 2-position.
Isoxazole Formation: The isoxazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The adamantane derivative and the isoxazole are coupled using an oxalamide linkage, typically under mild conditions to avoid decomposition of sensitive groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N'-[(2-methoxyadamantan-2-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted isoxazole derivatives.
Mechanism of Action
The mechanism of action of N'-[(2-methoxyadamantan-2-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. The adamantane core provides structural stability, while the isoxazole moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The oxalamide linkage may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N1-(((1R,3S,5r,7r)-2-hydroxyadamantan-2-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(5-chloroisoxazol-3-yl)oxalamide
Uniqueness
N'-[(2-methoxyadamantan-2-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the adamantane core and the methyl group on the isoxazole ring differentiates it from similar compounds, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-10-3-15(21-25-10)20-17(23)16(22)19-9-18(24-2)13-5-11-4-12(7-13)8-14(18)6-11/h3,11-14H,4-9H2,1-2H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDFHLUCGBRLHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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